molecular formula C9H10F3N3O2 B1274064 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 436088-42-5

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1274064
M. Wt: 249.19 g/mol
InChI Key: RGGRSXDCXFADGM-UHFFFAOYSA-N
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Description

The compound 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activities. This compound is part of a broader class of pyrazolopyrimidines that have been synthesized and studied for various applications, including as kinase inhibitors, fluorescent molecules, and potential antimicrobial and anti-inflammatory agents .

Synthesis Analysis

The synthesis of related 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported using SNAr and Suzuki cross-coupling reactions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Another approach involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . Additionally, a one-pot synthesis method has been described for the preparation of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, which showcases the versatility of pyrazolopyrimidine synthesis .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry . The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, providing insights into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including acylation, reduction, and condensation, to yield a diverse array of compounds . The reactivity of these compounds can be exploited to create libraries of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines have been studied, revealing interesting optical absorption and emission characteristics in both the solid state and solution . These compounds have been found to possess higher quantum emission fluorescence yields in solution and moderate emission in the solid state . The thermal stability of these compounds has been assessed using thermogravimetric analysis, indicating low thermal stability for this series of pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis of Heterocycles

Petrov, Emelina, and Selivanov (2008) explored the synthesis of heterocycles using 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. They discovered that under varying conditions, this compound can lead to the formation of either pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine. An intermediate product identified was 2-methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidine-5,7-diol, whose dehydration yielded these compounds (Petrov, Emelina, & Selivanov, 2008).

Anti-inflammatory and Antimicrobial Agents

Aggarwal et al. (2014) synthesized a series of compounds, including 5-methyl-4-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5,7-diol, and tested them for anti-inflammatory and antimicrobial activities. They found that one of the compounds exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Additionally, some compounds showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Combinatorial Library Synthesis

Dalinger et al. (2005) reported the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This large-scale synthesis utilized special synthesizers and simple purification techniques, demonstrating the compound's potential for extensive research applications (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).

Optical Properties

Stefanello et al. (2022) investigated the photophysical properties of a series of pyrazolo[1,5-a]pyrimidines. They focused on their optical absorption, emission in the solid state and solution, and thermal stability, revealing interesting results that could be significant in various scientific fields (Stefanello et al., 2022).

properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRSXDCXFADGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420874
Record name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

436088-42-5
Record name 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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